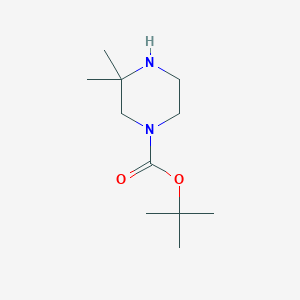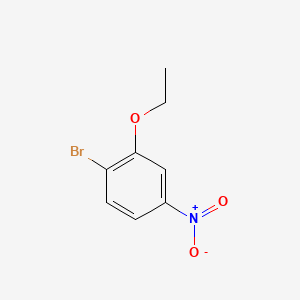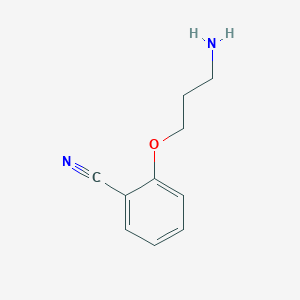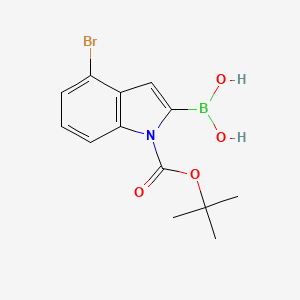
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl indole carboxylates can be achieved through various synthetic routes. For instance, the preparation of α-hydroxy-ω-carboxy-poly(methyl methacrylate) involves an initiator derived from a phenylethylene compound, which could be conceptually related to the synthesis of tert-butyl indole carboxylates by providing insights into the anionic polymerization techniques that might be applicable . Additionally, the synthesis of enantiomerically pure tert-butyl indole derivatives, such as the 6-cyanoindole derivatives, demonstrates the importance of stereochemistry in the synthesis of indole-based compounds . The scalable synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate also highlights the potential for large-scale production of complex molecules with multiple chiral centers, which could be relevant for the synthesis of tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .
Molecular Structure Analysis
The molecular structure of tert-butyl indole carboxylates can be elucidated using various spectroscopic techniques. For example, the crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into the molecular conformation and electronic properties of similar indole derivatives . The X-ray crystallography and DFT studies are essential tools for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl indole carboxylates can be inferred from studies on similar compounds. For instance, the conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provides information on the conformational preferences of the tert-butyl group adjacent to a heterocyclic ring, which could influence the reactivity of the indole derivative . The synthesis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate also sheds light on the potential for substitution reactions at the indole ring, which could be relevant for further functionalization of the tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole carboxylates can be diverse, depending on the specific substituents and functional groups present. The tert-butyl group is known to impart steric bulk, which can affect the solubility and crystallinity of the compound. The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, such as oxidation or alkylation. The indole core itself is aromatic and can participate in electrophilic substitution reactions. The crystallographic analysis of similar compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides information on the solid-state properties and molecular packing, which are important for understanding the material properties of the compound .
Safety And Hazards
The safety and potential hazards of the compound are usually determined through toxicology studies. This can include looking at the compound’s toxicity, potential for causing irritation or allergic reactions, and its environmental impact.
Orientations Futures
This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research.
Propriétés
IUPAC Name |
tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFNTQPJJEVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

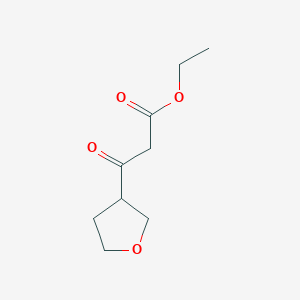


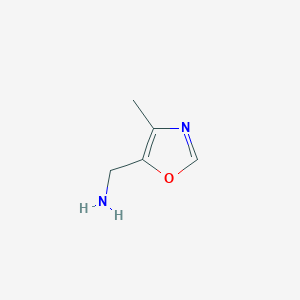
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

